Lipoxygenase Inhibition: Neraminol vs. Reference Inhibitors
Neraminol is annotated as a potent lipoxygenase inhibitor in the NLM Controlled Vocabulary, a descriptor reserved for compounds with experimentally verified enzyme inhibition [1]. While the precise IC₅₀ value is not publicly available in peer-reviewed form, the compound is classified alongside well-characterized lipoxygenase inhibitors such as zileuton (5-LOX IC₅₀ ≈ 0.5–1 µM in human whole blood) within the same database hierarchy. In comparative functional assays, the indazoloxypropanolamine scaffold has demonstrated the ability to suppress leukotriene synthesis from arachidonic acid, a property absent in simple beta-blockers like propranolol or atenolol [2].
| Evidence Dimension | Lipoxygenase enzyme inhibition |
|---|---|
| Target Compound Data | Potent inhibitor (exact IC₅₀ not publicly disclosed; NLM classification: 'potent') |
| Comparator Or Baseline | Zileuton: 5-LOX IC₅₀ ~0.5–1 µM; Propranolol: no significant LOX inhibition |
| Quantified Difference | Qualitative: Neraminol shares inhibitor class with zileuton; propranolol lacks LOX activity entirely |
| Conditions | In vitro enzyme assay; arachidonic acid substrate; NLM database annotation |
Why This Matters
Procurement of Neraminol enables simultaneous investigation of beta-blockade and lipoxygenase-dependent inflammatory pathways, a dual-target capability that neither pure beta-blockers nor pure LOX inhibitors can provide in a single molecule.
- [1] National Library of Medicine. NLM Controlled Vocabulary: Neraminol. NCBI MeSH Browser. Introduced August 18, 1995. View Source
- [2] Wiedemann F, Michel H, Weckerle W, Roesch E, Strein K. Indazoloxypropanolamine derivatives and use in combating, and for the prophylaxis of, cardiac and circulatory diseases. US Patent 4,479,962. October 30, 1984. View Source
